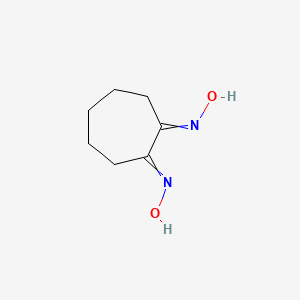

1,2-Cycloheptanedione, dioxime

CAS No.: 530-97-2

Cat. No.: VC2614304

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 530-97-2 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | (NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine |

| Standard InChI | InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+ |

| Standard InChI Key | LJIRXNPXTVQOEU-CDJQDVQCSA-N |

| Isomeric SMILES | C1CC/C(=N\O)/C(=N/O)/CC1 |

| SMILES | C1CCC(=NO)C(=NO)CC1 |

| Canonical SMILES | C1CCC(=NO)C(=NO)CC1 |

Introduction

Chemical Properties and Structural Characteristics

1,2-Cycloheptanedione dioxime is characterized by its seven-membered carbon ring structure with two adjacent oxime functional groups (C=N-OH). This structural arrangement gives the compound its distinctive chemical properties and analytical utility.

Physical Properties

Based on the annotated bibliography by Banks and Nicholas, the compound demonstrates the following key physical properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ |

| Melting Point | 179-182°C (varies slightly in different reports) |

| Physical Form | Crystalline solid |

| Solubility | More soluble in water than dimethylglyoxime |

| Recrystallization Media | Water (hydrated form) or benzene (anhydrous form) |

| Anhydrous Form Melting Point | 182°C (when recrystallized from benzene) |

The enhanced water solubility compared to other vic-dioximes represents a significant advantage for analytical applications, as it eliminates the need for organic solvents during analytical procedures .

Synthesis Methods

The synthesis of 1,2-cycloheptanedione dioxime typically follows a two-step process as documented by Vander Haar, Voter, and Banks (1949) :

Preparation of 1,2-Cycloheptanedione

The precursor 1,2-cycloheptanedione is synthesized through the oxidation of cycloheptanone using selenium dioxide in an alcoholic solvent system. The reaction involves refluxing three moles of cycloheptanone with three moles of selenium dioxide dissolved in a mixture of absolute and 95% ethyl alcohol for six hours, followed by an 18-hour standing period. After filtration and fractionation, 1,2-cycloheptanedione with a boiling point of 107-109°C is obtained .

Conversion to Dioxime

The subsequent conversion to the dioxime involves reacting the diketone with hydroxylamine:

-

0.5 mole of 1,2-cycloheptanedione in methyl alcohol is slowly added to a stirred mixture of hydroxylamine hydrochloride, sodium hydroxide, and methyl alcohol at 0°C

-

The mixture is stirred continuously for 24 hours

-

The resulting crystals are filtered and additional product is recovered from the filtrate

-

Recrystallization from water yields the dioxime with 46% yield

Analytical Applications

The primary value of 1,2-cycloheptanedione dioxime lies in its analytical applications, particularly for metal ion determination.

Gravimetric Analysis of Nickel

Ferguson, Voter, and Banks (1951) demonstrated that 1,2-cycloheptanedione dioxime serves as an effective gravimetric reagent for nickel . Their research established that:

-

Nickel(II) can be precipitated quantitatively at pH 2.7 or higher

-

The precipitation forms a yellow nickel complex with formula [Ni(C₇H₁₁N₂O₂)₂]

-

The complex can be accurately weighed after drying at 110-120°C

-

For small amounts of nickel (0.05-0.10 mg), the maximum error observed was 8 μg

-

Results were highly accurate when analyzing 30 mg steel samples

The higher molecular weight of this nickel-heptoxime complex compared to the nickel-dimethylglyoxime complex provides a distinct advantage in gravimetric analysis by yielding a heavier precipitate, thus enhancing measurement accuracy .

Spectrophotometric Analysis of Nickel

Further research by Ferguson and Banks (1951) explored the spectrophotometric determination of nickel using 1,2-cycloheptanedione dioxime . Their findings revealed that:

-

The spectrophotometric method using heptoxime provided greater sensitivity than methods using nioxime or dimethylglyoxime

-

Absorption spectra of nickel(II)-heptoxime solutions were characterized in the 330-650 nm range

Additional work by Gillis, Hoste, and van Moffaert (1954) described a spectrophotometric procedure involving:

-

Treatment of nickel(II) solutions with cycloheptanedione dioxime

-

Extraction with chloroform to produce an orange-colored solution

-

Measurement at 337 nm for concentrations of approximately 1-10 μg per ml

Compatibility with Various Analytical Conditions

Research by Voter and Banks (1949) demonstrated that nickel determination using heptoxime can be performed in solutions containing:

-

Various anions: acetate, nitrate, thiocyanate

-

Multiple metal ions: aluminum, antimony, arsenic, beryllium, bismuth, cadmium, chromium, cobalt, copper, iron, lead, magnesium, manganese, molybdenum, titanium, vanadium, and zinc

This broad compatibility makes the reagent versatile for complex sample analysis.

Structural Studies and Complex Formation

The unique properties of metal complexes formed with 1,2-cycloheptanedione dioxime have been investigated through spectroscopic methods. Voter, Banks, Fassel, and Kehres (1951) studied the nature of hydrogen bonding in nickel complexes formed with various vic-dioximes, including 1,2-cycloheptanedione dioxime .

Their research examined absorption spectra in the infrared region and found that:

-

The absorption maxima attributed to O-H vibration frequencies in free 1,2-cycloheptanedione dioxime occurred at specific wavelengths

-

In the nickel complex, these absorption maxima were absent, indicating a significant change in the O-H groups

-

The observations suggested an unusual O-H-O structure unlike normal hydrogen bonding

-

This structure showed similarities to F-H-F bonds in potassium bifluoride

These findings provided important insights into the fundamental structural characteristics that enable the compound's analytical applications .

Comparative Analysis with Other Dioximes

Studies by Voter and Banks (1949) evaluated six supposedly water-soluble 1,2-dioximes and found that only 1,2-cyclohexanedione dioxime (nioxime) and 1,2-cycloheptanedione dioxime (heptoxime) possessed sufficient solubility to effectively replace dimethylglyoxime in analytical applications .

| Property | 1,2-Cycloheptanedione dioxime | Dimethylglyoxime | 1,2-Cyclohexanedione dioxime |

|---|---|---|---|

| Water Solubility | Higher | Lower | High |

| Nickel Complex Color | Yellow | Red | Yellow |

| pH for Complete Precipitation | ≥2.7 | Higher | Similar to heptoxime |

| Molecular Weight | Higher | Lower | Intermediate |

| Sensitivity in Spectrophotometric Analysis | Highest | Lowest | Intermediate |

The enhanced water solubility of heptoxime eliminates the need for alcoholic solutions, thereby avoiding potential errors from increased complex solubility in alcohol-containing systems .

Research Development and Applications

The annotated bibliography by Banks and Nicholas (1956) indicates significant research interest in 1,2-cycloheptanedione dioxime from 1936 through the 1950s . This research progression demonstrates the compound's growing importance in analytical chemistry:

-

1936: Initial synthesis and characterization by Godchot and Cauquil

-

1949: Improved synthesis methods and comparative studies with other dioximes by Vander Haar, Voter, and Banks

-

1950-1951: Development of gravimetric and spectrophotometric methods for nickel determination

-

1954: Further refinement of spectrophotometric methods by Gillis, Hoste, and van Moffaert

The compound's utility expanded from basic analytical reagent to a versatile tool for metal ion determination in various matrices and under diverse analytical conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume